molecular formula C13H16O3 B12856813 (3R,5R)-3-(Benzyloxy)-5-ethyldihydrofuran-2(3H)-one

(3R,5R)-3-(Benzyloxy)-5-ethyldihydrofuran-2(3H)-one

Cat. No.: B12856813
M. Wt: 220.26 g/mol
InChI Key: CEVAHXBUBYYALY-VXGBXAGGSA-N
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Description

(3R,5R)-3-(Benzyloxy)-5-ethyldihydrofuran-2(3H)-one is a chemical compound characterized by its unique structure, which includes a benzyloxy group and an ethyl group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-(Benzyloxy)-5-ethyldihydrofuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyloxy alcohol and ethyl-substituted dihydrofuranone.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-(Benzyloxy)-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3R,

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(3R,5R)-5-ethyl-3-phenylmethoxyoxolan-2-one

InChI

InChI=1S/C13H16O3/c1-2-11-8-12(13(14)16-11)15-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m1/s1

InChI Key

CEVAHXBUBYYALY-VXGBXAGGSA-N

Isomeric SMILES

CC[C@@H]1C[C@H](C(=O)O1)OCC2=CC=CC=C2

Canonical SMILES

CCC1CC(C(=O)O1)OCC2=CC=CC=C2

Origin of Product

United States

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